Ethyl oxo[(1-phenylethyl)amino]acetate is a chemical compound with the molecular formula CHNO and a CAS number of 1235011-96-7. It is classified as an organic compound, specifically an amino acid derivative, and is recognized for its potential applications in medicinal chemistry and organic synthesis.
The compound is sourced from various chemical suppliers and research publications. It is classified under the category of amino acid derivatives due to its structural features, which include an amino group attached to a phenylethyl moiety and an ester functional group derived from acetic acid. This classification allows it to participate in a variety of chemical reactions typical of both amino acids and esters.
The synthesis of ethyl oxo[(1-phenylethyl)amino]acetate can be achieved through several methods, including:
The reaction conditions typically involve controlled temperatures and pH levels to optimize yield and purity. For example, a typical reaction might occur at room temperature under inert atmosphere conditions to prevent unwanted side reactions.
The molecular weight of ethyl oxo[(1-phenylethyl)amino]acetate is approximately 215.25 g/mol. The compound exhibits chirality due to the presence of the chiral center in the phenylethylamine part.
Ethyl oxo[(1-phenylethyl)amino]acetate can participate in various chemical reactions:
These reactions are generally facilitated by catalysts or specific reaction conditions such as temperature and solvent choice, which influence reaction kinetics and product distribution.
The mechanism of action for ethyl oxo[(1-phenylethyl)amino]acetate primarily involves its interaction with biological targets as a potential pharmacophore.
Upon administration, the compound may undergo metabolic transformations that enhance its bioavailability. The presence of the phenylethylamine moiety suggests possible interactions with neurotransmitter systems, potentially influencing mood or cognitive functions.
Studies have indicated that similar compounds may exhibit significant biological activity, including modulation of receptor pathways associated with neurotransmission.
Ethyl oxo[(1-phenylethyl)amino]acetate has several scientific uses:
Photoredox catalysis has emerged as a powerful strategy for generating carbamoyl radicals under mild conditions. For Ethyl oxo[(1-phenylethyl)amino]acetate synthesis, this approach utilizes in situ-generated carbamoyl radicals from oxamic acid derivatives. The reaction typically employs ethyl oxo[(phenylmethyl)amino]acetate as a carbamoyl precursor, which undergoes single-electron oxidation in the presence of a visible-light-activated photocatalyst (e.g., fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂). The resulting carbamoyl radical selectively adds to electron-deficient heteroarenes such as pyridines, quinolines, or diazines [1] [6].
The mechanism proceeds through three critical steps:
Key advantages include excellent functional group tolerance and avoidance of stoichiometric oxidants. Recent optimization has achieved 68-85% yields for heteroarene functionalization using flow photoreactors with residence times of 30-60 minutes [6]. The stereochemistry at the chiral phenylethyl center remains intact during this process, making it compatible with enantiopure precursors.
Table 1: Optimization of Photoredox Conditions for Carbamoyl Radical Addition
Photocatalyst | Light Source | Solvent | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Ru(bpy)₃Cl₂ | 34W Blue LED | MeCN | 12 | 68 |
fac-Ir(ppy)₃ | 30W Blue LED | DMF | 8 | 79 |
Eosin Y | 30W Green LED | EtOAc | 18 | 55 |
Ir(ppy)₂(dtbbpy)PF₆ | 45W Blue LED | MeCN | 6 | 85 |
Enantiopure Ethyl (R)-[(1-Phenylethyl)amino]acetate (CAS: 66512-37-6) is efficiently produced via enzymatic kinetic resolution of racemic mixtures. Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin demonstrates exceptional enantioselectivity toward the (R)-enantiomer when applied to ester hydrolysis or transesterification reactions. In standard protocols, racemic ethyl oxo[(1-phenylethyl)amino]acetate is treated with CAL-B in phosphate buffer (pH 7.2)/iPr₂O biphasic system at 37°C [4] [7].
The reaction achieves resolution through differential reaction kinetics:
Critical parameters influencing enantiomeric excess (ee) and conversion include:
This method delivers (R)-enantiomers with >98% ee and 45-48% isolated yield after 24 hours. The unreacted (S)-ester can be racemized and recycled, enhancing atom economy. Scale-up to kilogram quantities has been demonstrated with retention of stereoselectivity [7].
Table 2: Enzymatic Kinetic Resolution Efficiency with CAL-B Variants
Enzyme Format | Substrate Concentration (M) | Time (h) | (R)-Acid ee (%) | (S)-Ester ee (%) | Conversion (%) |
---|---|---|---|---|---|
Immobilized CAL-B | 0.5 | 24 | >98 | >95 | 48 |
Free CAL-B | 0.3 | 36 | 92 | 88 | 42 |
Cross-linked CAL-B | 0.8 | 18 | 97 | 96 | 51 |
The synthesis of sterically congested oxamides employs ethyl oxo[(1-phenylethyl)amino]acetate as a key building block through oxalate intermediates. This method enables efficient parallel synthesis of analogs by reacting ethyl 2-oxo-2-(phenylmethylamino)acetate with diverse alkyl/aryl halides under phase-transfer conditions [2] [8].
The optimized two-step sequence involves:Step 1: Oxalate AlkylationEthyl oxamate, benzylamine derivatives, and alkyl halides react in acetonitrile with K₂CO₃ as base at 60°C for 12 hours, achieving 70-92% yield for N-alkylated intermediates
Step 2: AmidationThe alkylated oxalate undergoes nucleophilic displacement with amines (primary/secondary) in THF using trimethylaluminum as Lewis acid catalyst
Notably, α-branched alkyl halides like isopropyl bromide require elevated temperatures (80°C) but still provide 65-75% yields. The methodology efficiently generates analogs featuring:
High-throughput screening identified optimal conditions minimizing epimerization at the chiral center when using enantiopure starting materials (<2% racemization) [5] [8].
Table 3: Scope of Oxalate Intermediates in Parallel Synthesis
Alkyl Halide | Base | Temperature (°C) | Reaction Time (h) | Alkylated Intermediate Yield (%) |
---|---|---|---|---|
n-Propyl bromide | K₂CO₃ | 60 | 10 | 89 |
Isobutyl bromide | Cs₂CO₃ | 70 | 15 | 78 |
Cyclopentyl bromide | K₃PO₄ | 80 | 18 | 70 |
2-Bromoethyl benzene | K₂CO₃ | 60 | 12 | 85 |
1-Bromoadamantane | DBU | 100 | 24 | 65 |
The Mitsunobu reaction enables C–N bond formation at hindered oxamate nitrogen centers using N-Boc-protected ethyl oxamate derivatives. This method overcomes steric limitations associated with direct alkylation of ethyl oxo[(1-phenylethyl)amino]acetate. Standard protocols employ diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in anhydrous THF at 0°C→25°C [1] [8].
Critical modifications for oxamate systems include:
Functionalized alcohols successfully coupled include:
Post-coupling, the Boc group is removed using 30% TFA in dichloromethane to unveil the secondary amine without oxamate ester cleavage. Yields range from 55% for highly hindered tertiary alcohols to 88% for primary aliphatic alcohols. This approach demonstrates particular utility for synthesizing molecular hybrids containing the oxamate core linked to bioactive alcohol-derived pharmacophores [5] [8].
Table 4: Mitsunobu Coupling Efficiency with Different Alcohol Classes
Alcohol Type | Example | DIAD Equiv | Time (h) | Coupling Yield (%) | Deprotection Yield (%) |
---|---|---|---|---|---|
Primary aliphatic | n-Hexanol | 1.2 | 8 | 88 | 95 |
Benzylic | 4-Cl-Benzyl alcohol | 1.5 | 12 | 82 | 92 |
Allylic | Cinnamyl alcohol | 1.3 | 10 | 78 | 90 |
Secondary aliphatic | Cyclohexanol | 2.0 | 24 | 65 | 88 |
Tertiary | 1-Adamantanol | 2.5 | 36 | 55 | 85 |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0